2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Overview
Description
2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid is an organic compound that features both benzyloxy and tert-butoxycarbonyl (Boc) protecting groups. These functional groups are commonly used in organic synthesis to protect reactive sites during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the benzyloxy group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).
Coupling reaction: The Boc-protected amine and benzyloxy compound are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Deprotection: Free amine derivatives.
Scientific Research Applications
2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to protect functional groups during drug synthesis.
Industry: Employed in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid involves the protection and deprotection of functional groups. The Boc group protects the amine from unwanted reactions, and it can be removed under acidic conditions to reveal the free amine. The benzyloxy group can be manipulated through oxidation or reduction reactions to yield various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-amino propanoic acid: Lacks the Boc protecting group.
3-[(tert-butoxycarbonyl)amino]propanoic acid: Lacks the benzyloxy group.
2-(Benzyloxy)-3-[(methoxycarbonyl)amino]propanoic acid: Uses a methoxycarbonyl group instead of a Boc group.
Uniqueness
2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid is unique due to the presence of both benzyloxy and Boc protecting groups, which provide versatility in synthetic applications. The combination of these groups allows for selective protection and deprotection, facilitating the synthesis of complex molecules .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSDEXXUMXDKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694768 | |
Record name | 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294858-36-9 | |
Record name | 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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